molecular formula C17H25FN2O7 B056822 5'-Octanoyl fdurd CAS No. 118694-10-3

5'-Octanoyl fdurd

Cat. No.: B056822
CAS No.: 118694-10-3
M. Wt: 388.4 g/mol
InChI Key: UPKOVIISKGPRGG-XKVFNRALSA-N
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Description

5’-Octanoyl-5-fluoro-2’-deoxyuridine: is a synthetic derivative of 5-fluoro-2’-deoxyuridine, a fluorinated pyrimidine analog

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octanoyl-5-fluoro-2’-deoxyuridine typically involves the acylation of 5-fluoro-2’-deoxyuridine with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of 5’-Octanoyl-5-fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5’-Octanoyl-5-fluoro-2’-deoxyuridine undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2’-deoxyuridine and octanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

    Hydrolysis: 5-fluoro-2’-deoxyuridine and octanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of fluorinated nucleosides on cellular processes.

Medicine: The primary application of 5’-Octanoyl-5-fluoro-2’-deoxyuridine in medicine is in cancer research. It is studied for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis. This compound is particularly effective against certain types of tumors, including colorectal carcinoma and liver metastases .

Industry: In the pharmaceutical industry, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used in the development of new anticancer drugs. Its unique properties make it a valuable candidate for drug formulation and testing.

Mechanism of Action

5’-Octanoyl-5-fluoro-2’-deoxyuridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which binds to thymidylate synthase and prevents the conversion of deoxyuridylate to thymidylate. This inhibition leads to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

    5-Fluoro-2’-deoxyuridine: A closely related compound with similar anticancer properties.

    5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.

    Floxuridine: A derivative of 5-fluoro-2’-deoxyuridine with enhanced anticancer activity.

Uniqueness: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and distribution. This modification may lead to improved efficacy and reduced side effects compared to other similar compounds .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKOVIISKGPRGG-XKVFNRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152208
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118694-10-3
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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